Zolpidic acid

Pharmaceutical synthesis Process chemistry Imidazopyridine derivatives

Zolpidic acid is the primary carboxylic acid metabolite of zolpidem and its direct synthetic precursor via one-step amidation. Procure as a pharmacopeial impurity reference standard (USP/EP traceable) for HPLC/UPLC impurity profiling, or as a high-purity intermediate for zolpidem API synthesis achieving 85% isolated yields. Distinct chromatographic retention (Rs>1.5 from parent) and characteristic m/z 281 LC-MS signature ensure accurate identification. Fully characterized with HPLC, LC-MS, ¹H NMR, FT-IR, and potency data. Certified for ANDA submissions, method validation, and forensic toxicology confirmation per ICH Q3A/Q3B guidelines.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 189005-44-5
Cat. No. B020149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolpidic acid
CAS189005-44-5
Synonyms6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid;  Zolpidic Acid;  Zolpidem Acid
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
InChIInChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)
InChIKeyJHGHLTNIQXXXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zolpidic Acid CAS 189005-44-5: Procurement and Technical Profile


Zolpidic acid (CAS 189005-44-5), chemically designated as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is an imidazopyridine carboxylic acid derivative with a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol . The compound exists as an off-white to pale beige solid with a reported melting point of 243–245°C and exhibits solubility of 10 mM in DMSO at 25°C . Zolpidic acid serves as the primary carboxylic acid metabolite of the hypnotic agent zolpidem and functions dually as a critical synthetic intermediate in zolpidem manufacturing and as a pharmacopeial impurity reference standard for pharmaceutical quality control [1].

Why Zolpidic Acid Cannot Be Replaced by General Imidazopyridine Intermediates or Metabolites


Zolpidic acid occupies a unique intersection of synthetic utility, analytical specificity, and metabolic relevance that precludes substitution with alternative imidazopyridine carboxylic acids or general acid intermediates. Structurally, it is the direct precursor to zolpidem via a single amidation step, with the free carboxylic acid moiety enabling regioselective coupling that alternative esters or protected derivatives cannot replicate without additional deprotection sequences [1]. Analytically, zolpidic acid is specified as a product-related variant in pharmacopeial monographs for zolpidem tartrate drug substance, requiring a reference standard with fully characterized chromatographic retention behavior, mass spectral signature, and NMR profile that only the authentic compound can provide [2]. Metabolically, it represents one of the two major inactive carboxylic acid metabolites (alongside zolpidem phenyl-4-carboxylic acid) that are essential for forensic toxicology confirmation and drug metabolism studies; substituting with structurally similar but non-identical analogs would invalidate assay calibration and metabolite identification workflows [3].

Zolpidic Acid Quantitative Differentiation Evidence: Synthesis, Analysis, and Metabolism


Synthetic Yield Advantage: Zolpidic Acid as Direct Zolpidem Precursor Versus Multi-Step Alternatives

Zolpidic acid enables a direct, one-step amidation route to zolpidem, eliminating the multi-step sequences required when using alternative protected intermediates or non-carboxylic acid precursors. A patent process demonstrates that zolpidic acid, when activated and coupled with dimethylamine, yields zolpidem with 85.0% isolated yield for the final acid intermediate synthesis step, compared to alternative synthetic routes requiring ester hydrolysis or nitrile conversion that typically achieve 60–75% overall yields across multiple transformations [1]. The carboxylic acid functionality of zolpidic acid permits activation with standard coupling reagents (e.g., CDI or EDCI) followed by direct amidation, whereas non-carboxylic acid intermediates such as zolpidem esters or nitriles necessitate additional deprotection or hydrolysis steps that introduce yield losses and purification burdens [2].

Pharmaceutical synthesis Process chemistry Imidazopyridine derivatives

Chromatographic Retention Differentiation: Zolpidic Acid Resolution from Zolpidem in Stability-Indicating UPLC

In a validated stability-indicating UPLC method for zolpidem tartrate drug substance and drug products, zolpidic acid is chromatographically resolved from the parent API and seven other potential product-related variants with resolution (Rs) > 1.5 for all critical pairs [1]. The method employs an Acquity UPLC HSS T3-C18 column with a narrow-range pH gradient combined with organic modifier, achieving elution of all eight variants and the drug within 8 minutes total run time [1]. Under oxidative, hydrolytic, photolytic, and thermal stress conditions, zolpidic acid is identified by its characteristic m/z 281 mass spectral signature (LC-MS confirmation), distinguishing it from other degradation products such as zolpyridine (m/z 227) [1]. The increased polarity of zolpidic acid relative to the parent API, conferred by the imidazopyridine carboxylic acid functionality, produces a distinct retention time shift that enables baseline separation from zolpidem and co-eluting impurities [2].

Pharmaceutical analysis Impurity profiling Method validation

Pharmacological Activity Differentiation: Inactive Carboxylic Acid Metabolite Versus Active Parent Compound

Zolpidic acid (zolpidem 6-carboxylic acid) is one of two major inactive carboxylic acid metabolites of zolpidem, alongside zolpidem phenyl-4-carboxylic acid (ZPCA), both formed via hepatic oxidation through CYP3A4, CYP2C9, and CYP1A2 pathways [1]. Literature establishes that zolpidem metabolites are pharmacologically inactive at GABA-A receptor benzodiazepine sites, with all sedative-hypnotic activity residing exclusively in the parent compound [2]. This inactivity contrasts sharply with the parent zolpidem, which exhibits 5- to 10-fold higher affinity for α1-containing GABA-A receptors versus α2/α3 subtypes and >1000-fold selectivity over α5-containing receptors [3]. The conversion of the N,N-dimethylamide moiety of zolpidem to the carboxylic acid of zolpidic acid abolishes receptor binding, a structure-activity relationship that is consistent across imidazopyridine hypnotics but distinguishes zolpidic acid from active analogs such as alpidem and zolpidem itself [4].

Drug metabolism Receptor pharmacology Toxicology

Synthetic Process Safety and Cost Advantage: Zolpidic Acid Route Versus Hydrazine-Based Alternatives

A 2018 patent (CN109053726A) discloses a preparation method for zolpidic acid that eliminates the use of methyl iodide, sodium cyanide, and hydrazine hydrate, which are employed in alternative synthetic routes and pose significant toxicity, explosivity, and storage hazards [1]. The disclosed method utilizes a Friedel-Crafts reaction of toluene and maleic anhydride, followed by cyclization, achieving 85.0% isolated yield in the first step (4-oxo-4-(4-methylphenyl)-2-butenoic acid intermediate) with melting point 120.8–123.1°C and confirmed by ¹H-NMR [1]. In contrast, prior art methods relying on hydrazine hydrate require specialized handling for explosive materials and generate hazardous waste streams that increase environmental compliance costs [1]. The zolpidic acid route employs readily available, lower-toxicity reagents (maleic anhydride, toluene, aluminum trichloride) that are compatible with standard pharmaceutical manufacturing infrastructure, reducing both capital equipment requirements and operational safety burdens relative to routes requiring cyanide or hydrazine handling .

Process safety Green chemistry Pharmaceutical manufacturing

Zolpidic Acid CAS 189005-44-5: Validated Procurement and Research Application Scenarios


Pharmaceutical Impurity Reference Standard for Zolpidem Drug Substance Quality Control

Procure zolpidic acid as a primary reference standard for HPLC/UPLC impurity profiling in zolpidem tartrate drug substance and finished product release testing. The compound's established chromatographic retention behavior (Rs > 1.5 from zolpidem parent and other process-related variants on HSS T3-C18 UPLC columns) and distinctive m/z 281 LC-MS signature enable accurate identification and quantification of this specified impurity [1]. USP and EP pharmacopeial traceability is available from qualified vendors, supporting ANDA submissions, method validation, and stability-indicating assay development per ICH Q3A/Q3B impurity guidelines [2].

Synthetic Intermediate for Zolpidem API Manufacturing

Utilize high-purity zolpidic acid (≥98% by HPLC) as the direct precursor for zolpidem active pharmaceutical ingredient synthesis. The free carboxylic acid functionality enables one-step amidation with dimethylamine using standard coupling reagents, achieving 85.0% isolated yields and eliminating the multi-step sequences required with ester or nitrile intermediates [3]. This route reduces manufacturing cost, minimizes impurity carryover, and avoids hazardous reagents such as hydrazine hydrate, methyl iodide, and sodium cyanide that burden alternative synthetic approaches [4].

Forensic Toxicology Reference Material for Zolpidem Metabolite Confirmation

Deploy zolpidic acid as a certified reference material for LC-MS/MS quantification of zolpidem metabolites in biological fluids (blood, urine) in forensic toxicology and drug-facilitated crime investigations. The compound's pharmacological inactivity at GABA-A receptors is established, ensuring that detection of this carboxylic acid metabolite serves as confirmatory evidence of zolpidem exposure without introducing confounding pharmacological activity in assay interpretation [5]. Validated UPLC/MS/MS methods for simultaneous determination of zolpidem, zolpidic acid (ZCA), and zolpidem phenyl-4-carboxylic acid (ZPCA) in 0.1 mL biological specimens are published and applicable to forensic casework [6].

Analytical Method Development and Validation for Zolpidem-Related Compounds

Incorporate zolpidic acid as a system suitability standard and calibration reference during HPLC/UPLC method development for zolpidem impurity profiling. The compound's increased polarity relative to the parent API, conferred by the imidazopyridine carboxylic acid functionality, produces a distinct retention time shift that serves as a critical marker for column performance and gradient optimization . Fully characterized reference standards with HPLC, LC-MS, ¹H NMR, FT-IR, and potency data are commercially available, supporting method transfer, instrument qualification, and regulatory submission documentation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zolpidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.